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Compound of Interest

Compound Name: Nigrolineaxanthone V

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigrolineaxanthone V is a xanthone derivative isolated from the stem bark of Garcinia
nigrolineata. The structural elucidation of this natural product, like many others, relies heavily
on nuclear magnetic resonance (NMR) spectroscopy. This document provides a summary of
the expected *H and 3C NMR spectral data for Nigrolineaxanthone V, based on published
literature. Furthermore, it outlines a general protocol for acquiring high-quality NMR data for
this class of compounds, which is essential for structure verification, purity assessment, and
further research in drug discovery and development. The structural information of
Nigrolineaxanthone V and its analogues is critical for understanding their biological activities.

Data Presentation

While the definitive *H and 13C NMR data for Nigrolineaxanthone V is contained within the
publication "Xanthones from the stem bark of Garcinia nigrolineata” (Phytochemistry. 2003
Nov;64(6):1149-56), the specific chemical shift and coupling constant values are not publicly
available in the accessible literature.[1] The isolation of Nigrolineaxanthones A-I, including V,
was described, and their structures were determined using 1D and 2D NMR spectroscopy.[1]

For illustrative purposes and to provide a template for researchers, the following tables are
structured to present such data once obtained.
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Table 1: *H NMR Data of Nigrolineaxanthone V (in CDCIs, at a specified frequency)

Position o (ppm) Multiplicity J (Hz)

Data Unavailable Data Unavailable Data Unavailable Data Unavailable

Table 2: 13C NMR Data of Nigrolineaxanthone V (in CDCls, at a specified frequency)

Position o (ppm)

Data Unavailable Data Unavailable

Experimental Protocols

The following is a generalized protocol for the acquisition of *H and 3C NMR spectra of
xanthones like Nigrolineaxanthone V.

1. Sample Preparation

¢ Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.
Chloroform-d (CDCIs) is a common choice for xanthones. Other solvents like acetone-de,
methanol-ds4, or DMSO-des can be used depending on the solubility of the specific compound.

» Sample Concentration: Dissolve approximately 5-10 mg of the purified Nigrolineaxanthone
V in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to
obtain a good signal-to-noise ratio in a reasonable time.

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for *H
and 3C NMR, with its signal set to 0.00 ppm. Modern spectrometers can also reference the
residual solvent peak.

« Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter
directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition
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o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to
achieve good signal dispersion, which is crucial for resolving complex spin systems in
natural products.

e 1H NMR Acquisition Parameters (Typical):

o Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

o

Spectral Width: Approximately 12-16 ppm.

[¢]

Acquisition Time: 2-4 seconds.

[e]

Relaxation Delay: 1-5 seconds.

[e]

Number of Scans: 8-64 scans, depending on the sample concentration.
o Temperature: 298 K (25 °C).
e 13C NMR Acquisition Parameters (Typical):
o Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
o Spectral Width: Approximately 200-220 ppm.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024-4096 scans, or more, as the 13C nucleus is much less sensitive
than tH.

o Temperature: 298 K (25 °C).

» 2D NMR Experiments: For complete structural elucidation, a suite of 2D NMR experiments is
essential. These include:

o COSY (Correlation Spectroscopy): To identify proton-proton couplings.
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o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is key for assembling the molecular

skeleton.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and

elucidate stereochemistry.

Mandatory Visualization

The logical workflow for the NMR analysis of Nigrolineaxanthone V, from sample preparation
to final structure elucidation, can be visualized as follows:
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Caption: Workflow for NMR Analysis of Nigrolineaxanthone V.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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and industry. Email: info@benchchem.com
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